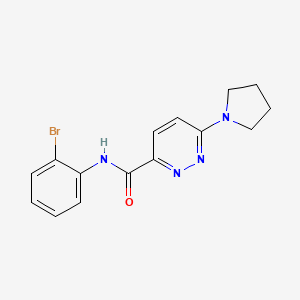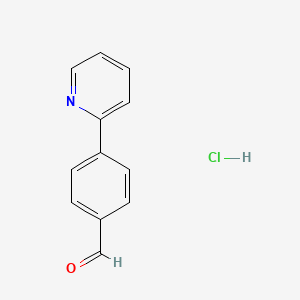
N-(2-bromophenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-bromophenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide, or NBP-PC for short, is an organic compound with a wide range of applications in both scientific research and industry. It is a versatile molecule that can be used in both aqueous and organic solvents, and is highly soluble in water. NBP-PC is used in a variety of research applications, including enzyme inhibitors, drug delivery systems, and as a building block for a range of other compounds.
科学的研究の応用
NBP-PC is used in a variety of scientific research applications, including enzyme inhibitors, drug delivery systems, and as a building block for a range of other compounds. It has been used as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been used as an inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, NBP-PC has been used as a drug delivery system, as it can be used to transport various drugs across cell membranes. Finally, it has been used as a building block for a range of other compounds, including a variety of heterocyclic compounds, such as quinolines, pyridines, and triazoles.
作用機序
NBP-PC acts as an inhibitor of a variety of enzymes, including COX-2 and AChE. It binds to the active sites of these enzymes, blocking the enzyme’s ability to catalyze reactions. This inhibition of enzyme activity results in a decrease in the production of inflammatory mediators and the breakdown of the neurotransmitter acetylcholine, respectively.
Biochemical and Physiological Effects
NBP-PC has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation in animal models, as well as to reduce the production of inflammatory mediators in vitro. Additionally, it has been shown to reduce the breakdown of the neurotransmitter acetylcholine, which can have a variety of effects on the nervous system, including improved memory and learning.
実験室実験の利点と制限
One of the major advantages of using NBP-PC in laboratory experiments is its versatility. It is highly soluble in both aqueous and organic solvents, making it suitable for a variety of experiments. Additionally, it is relatively easy to synthesize and can be used as a building block for a range of other compounds. However, there are some limitations to using NBP-PC in laboratory experiments, as it is a relatively expensive compound and can be difficult to obtain in large quantities.
将来の方向性
There are a number of potential future directions for research involving NBP-PC. It could be used to develop new enzyme inhibitors, as well as new drug delivery systems. Additionally, it could be used to develop new compounds for use in medicinal chemistry, such as for the treatment of various diseases. Additionally, it could be used as a building block for a range of other compounds, such as heterocyclic compounds, such as quinolines, pyridines, and triazoles. Finally, it could be used to develop new methods for synthesizing compounds, as well as new methods for purifying compounds.
合成法
NBP-PC is synthesized through a multi-step process. The first step involves the reaction of 2-bromophenylboronic acid with pyrrolidin-1-ylpyridazine-3-carboxylic acid in the presence of a base, typically potassium carbonate, in an aqueous solution. This reaction produces a compound known as an amide, which is then reacted with sodium bromide in an aqueous solution to produce NBP-PC.
特性
IUPAC Name |
N-(2-bromophenyl)-6-pyrrolidin-1-ylpyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN4O/c16-11-5-1-2-6-12(11)17-15(21)13-7-8-14(19-18-13)20-9-3-4-10-20/h1-2,5-8H,3-4,9-10H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEPJECASEVJIKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=C(C=C2)C(=O)NC3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromophenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{4-[butyl(ethyl)sulfamoyl]benzamido}-N-methylthiophene-3-carboxamide](/img/structure/B6501202.png)

![9-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B6501223.png)
![2-fluoro-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide](/img/structure/B6501229.png)
![4-butyl-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}cyclohexane-1-carboxamide](/img/structure/B6501235.png)
![2-(4-bromophenyl)-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}acetamide](/img/structure/B6501243.png)
![N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}oxolane-2-carboxamide](/img/structure/B6501245.png)

![N-{2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide](/img/structure/B6501284.png)



![N-[2-(dimethylamino)ethyl]-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]-1H-indole-3-carboxamide hydrochloride](/img/structure/B6501314.png)
![2-[4-(4,6-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-4,6-dimethyl-1,3-benzothiazole](/img/structure/B6501317.png)